molecular formula C12H12FN3O B1471325 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402672-31-4

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1471325
CAS No.: 1402672-31-4
M. Wt: 233.24 g/mol
InChI Key: UXPRJWZUOGCTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidin-3-yl group and at position 5 with a 4-fluorophenyl moiety. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design, particularly in antimicrobial, anticancer, and antiviral applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPRJWZUOGCTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that falls within the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12FN3O\text{C}_{12}\text{H}_{12}\text{FN}_3\text{O}

This compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a pyrrolidine moiety. The presence of the fluorine atom is significant as it can influence the compound's biological activity and metabolic stability.

Biological Activity Overview

Recent studies have demonstrated that oxadiazole derivatives exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research has indicated that oxadiazole derivatives can possess significant anticancer properties. A study reported that similar compounds showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. Specifically, compounds with similar structures exhibited IC50 values ranging from 92.4 µM to lower concentrations against multiple cancer types .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Similar Oxadiazole DerivativeCaCo-292.4
Other DerivativeH9c2 (heart myoblast)TBD

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anti-inflammatory and Analgesic Effects

Some oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in various biological assays:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole compounds against human cancer cell lines. The results indicated that modifications in the substituents significantly affected cytotoxicity levels.
  • Antimicrobial Testing : Another study focused on the antibacterial activity of pyrrolidine-containing oxadiazoles against Gram-positive and Gram-negative bacteria. The findings showed promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of oxadiazole derivatives, including 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. For instance:

  • In Vitro Studies : The compound has been assessed for its cytotoxic effects against various cancer cell lines. A study demonstrated significant apoptosis in glioblastoma cells when treated with oxadiazole derivatives, suggesting that modifications to the oxadiazole structure can enhance anti-cancer efficacy .
  • Mechanism of Action : The mechanism involves the induction of DNA damage leading to cell apoptosis. This pathway is critical for developing effective cancer therapies that minimize resistance in tumor cells .

Anti-Inflammatory Properties

The compound has also shown promise as a selective cyclooxygenase (COX) inhibitor:

  • COX Inhibition : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant inhibition of COX enzymes, which are key targets in managing inflammation and pain. The modification of the oxadiazole ring structure has been linked to enhanced selectivity and reduced gastrointestinal side effects compared to traditional NSAIDs .

Anti-Diabetic Potential

In addition to its anti-cancer and anti-inflammatory activities, there is emerging evidence that oxadiazole derivatives may possess anti-diabetic properties:

  • In Vivo Studies : Compounds similar to 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been evaluated in models like Drosophila melanogaster, showing a significant reduction in glucose levels. This suggests potential for developing new treatments for diabetes .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anti-CancerInduces apoptosis in glioblastoma cells; effective against various cancers
Anti-InflammatorySelective COX inhibition; reduced gastrointestinal side effects
Anti-DiabeticReduces glucose levels in model organisms

Case Study 1: Glioblastoma Treatment

In a recent study focusing on glioblastoma treatment, researchers synthesized several oxadiazole derivatives and tested their efficacy against LN229 cell lines. The results indicated that specific modifications enhanced cytotoxicity and induced apoptosis through DNA damage mechanisms.

Case Study 2: COX Inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 421581-70-6)
  • Substituents : Position 3 features a 3-nitrophenyl group instead of pyrrolidin-3-yl.
  • Activity : Exhibits antimicrobial properties against C. albicans, S. aureus, and E. coli .
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 93669-30-8)
  • Substituents : Bromine replaces fluorine at position 5, and position 3 has a piperidin-2-yl group.
  • Activity : While specific data are unavailable, bromine’s larger atomic radius may influence steric interactions and binding affinity .
  • Key Difference : Piperidine’s six-membered ring offers distinct conformational flexibility compared to pyrrolidine’s five-membered structure.
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d)
  • Substituents : Position 5 has a chlorothiophene group, and position 3 features a trifluoromethylphenyl group.
  • Activity : Induces apoptosis in cancer cells (e.g., T47D breast cancer) via G1 phase arrest .
  • Key Difference : The chlorothiophene moiety enhances activity in certain cancer cell lines, suggesting that heteroaromatic substituents at position 5 can modulate target selectivity.

Analogues with Enhanced Bioactivity Profiles

5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole
  • Substituents: Position 3 includes a quinolin-8-ylsulfonylmethyl group.
  • Activity : Demonstrates potent EGFR inhibition (IC₅₀ < 1 µM), outperforming erlotinib in MCF-7 and A-549 cell lines .
  • Key Difference: The sulfonyl-quinoline group likely improves binding to EGFR’s kinase domain through π-π stacking and hydrogen bonding.
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS 1171762-43-8)
  • Substituents : Position 5 has a 2-fluorophenyl group, and the pyrrolidine ring is substituted with a ketone.
  • Key Difference : The 2-fluorophenyl isomer may exhibit altered pharmacokinetics compared to the 4-fluorophenyl analog.

Bis-Oxadiazole Derivatives

5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (Compound 4e)
  • Structure : Symmetrical bis-oxadiazole with dual 4-fluorophenyl groups.
  • Activity : Designed for energetic materials (e.g., melt-cast explosives), highlighting the scaffold’s versatility beyond pharmacology .
  • Key Difference: Symmetric structures enhance thermal stability but may reduce bioavailability compared to monosubstituted analogs.

Structure–Activity Relationship (SAR) Insights

  • Position 5 (4-Fluorophenyl) : The fluorine atom improves metabolic stability and membrane permeability via reduced CYP450-mediated oxidation .
  • Position 3 (Pyrrolidin-3-yl) : The pyrrolidine ring’s nitrogen enables hydrogen bonding with biological targets, while its flexibility aids in accommodating diverse binding pockets .
  • Stereochemistry : Enantiomers like 1a (3R-pyrrolidinyl) and 1b (3S-pyrrolidinyl) () demonstrate that stereochemistry critically influences antiviral activity, suggesting similar considerations for the target compound.

Comparative Data Table

Compound Name R³ Group R⁵ Group Biological Activity Key Reference
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Pyrrolidin-3-yl 4-Fluorophenyl Not reported (Potential antiviral/anticancer) -
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole 3-Nitrophenyl 4-Fluorophenyl Antimicrobial
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl Apoptosis induction (Cancer)
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole Quinolin-8-ylsulfonylmethyl 4-Fluorophenyl EGFR inhibition (Anticancer)
5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) 3-Linked oxadiazole 4-Fluorophenyl Energetic material

Preparation Methods

General Synthetic Approaches for 1,2,4-Oxadiazoles

Several well-established methods exist for synthesizing 1,2,4-oxadiazole derivatives, and these can be adapted for the preparation of 5-(4-fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. The main routes include:

These methods vary in terms of reaction conditions, yields, and applicability to different substituents.

Amidoxime and Carboxylic Acid Derivative Cyclization

This classical approach involves the condensation of an amidoxime with an acyl chloride, ester, or activated carboxylic acid derivative to form the oxadiazole ring. The amidoxime typically provides the nitrogen and oxygen atoms necessary for ring closure, while the carboxylic acid derivative contributes the carbon framework.

  • Typical Procedure:

    • The amidoxime corresponding to the pyrrolidin-3-yl moiety is reacted with 4-fluorophenyl-substituted acyl chloride or ester.
    • Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) can improve yields and reaction rates.
    • Coupling reagents like EDC, DCC, CDI, or T3P may be used to activate carboxylic acids when esters or anhydrides are employed.
    • Reactions are typically conducted under reflux or elevated temperatures (around 80 °C) for several hours.
  • Yields and Conditions:

    • Yields range from moderate to excellent (35–97%), depending on the activating agents and substituents.
    • Work-up is generally straightforward, involving extraction and purification by chromatography.
    • The presence of electron-withdrawing groups like fluorine on the phenyl ring often facilitates cyclization.
Entry Reactants Conditions Yield (%) Notes
1 Amidoxime + Acyl chloride Pyridine, reflux 70–90 Classic method, moderate reaction time
2 Amidoxime + Activated ester (e.g., methyl ester) T3P, TEA, ~80 °C 87–97 High yields, expensive reagents
3 Amidoxime + Carboxylic acid + Coupling reagent EDC, DCC, CDI, reflux 60–85 Catalyst and reagent dependent

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides to nitriles to form the 1,2,4-oxadiazole ring. However, this approach is less commonly applied due to:

  • Poor reactivity of nitrile triple bonds.
  • Side reactions such as dimerization of nitrile oxides leading to unwanted by-products.
  • Requirement of expensive catalysts like platinum(IV) to improve yields.

Despite these drawbacks, mild conditions have been reported with catalysts, but this method is less favored for preparing this compound.

One-Pot Synthesis Using Amidoximes and Esters in Superbase Media

A more recent approach involves the reaction of amidoximes with methyl or ethyl esters of carboxylic acids in the presence of superbases such as sodium hydroxide in dimethyl sulfoxide (DMSO):

  • Advantages:

    • One-pot procedure at room temperature.
    • Avoids the use of expensive coupling reagents.
    • Simple purification protocols.
  • Disadvantages:

    • Reaction times can be long (4–24 hours).
    • Yields vary widely (11–90%).
    • Sensitive to the presence of hydroxyl or amino groups on substrates.

This method can be adapted for the synthesis of this compound by selecting the appropriate amidoxime and ester precursors.

Specific Considerations for the Pyrrolidin-3-yl Substituent

The incorporation of the pyrrolidin-3-yl substituent at the 3-position of the oxadiazole ring usually involves preparing the corresponding amidoxime from a pyrrolidine derivative:

  • Synthesis of Pyrrolidin-3-yl Amidoxime:

    • Starting from a pyrrolidine-3-carbonitrile or related precursor, reaction with hydroxylamine generates the amidoxime intermediate.
    • This amidoxime is then subjected to cyclization with the 4-fluorophenyl carboxylic acid derivative.
  • Challenges:

    • The basic nitrogen in the pyrrolidine ring may require protection or careful control of reaction pH to prevent side reactions.
    • Stereochemistry at the 3-position of pyrrolidine must be controlled if relevant to biological activity.

Summary Table of Preparation Methods for this compound

Method Key Reactants Conditions Yield Range (%) Advantages Disadvantages
Amidoxime + Acyl Chloride Pyrrolidin-3-yl amidoxime + 4-fluorophenyl acyl chloride Pyridine, reflux 70–90 Established, good yields Use of corrosive reagents
Amidoxime + Activated Ester (T3P) Pyrrolidin-3-yl amidoxime + 4-fluorophenyl ester + T3P TEA, ~80 °C 87–97 High yields, efficient Expensive reagents
One-Pot Amidoxime + Ester in NaOH/DMSO Pyrrolidin-3-yl amidoxime + 4-fluorophenyl ester Room temp, 4–24 h 11–90 Simple, mild conditions Variable yields, longer time
1,3-Dipolar Cycloaddition Nitrile oxide + nitrile Pt(IV) catalyst, mild temp Low to moderate Mild conditions Poor yields, expensive catalyst

Research Findings and Optimization Notes

  • The amidoxime-acyl chloride method remains the most straightforward and widely used for preparing 5-substituted 1,2,4-oxadiazoles with good yields.
  • Use of coupling reagents such as T3P improves yields but increases cost.
  • One-pot methods in superbase media offer greener alternatives but require optimization for each substrate to improve yields and reduce reaction times.
  • Protection of the pyrrolidine nitrogen might be necessary to avoid side reactions and improve selectivity.
  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and purity.
  • Purification generally involves standard chromatographic techniques due to the moderate polarity of the oxadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, and how are purity and yield optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using acylated precursors. For example:

  • Step 1 : React 4-fluorobenzonitrile derivatives with hydroxylamine to form amidoximes.
  • Step 2 : Condensation with pyrrolidin-3-yl carboxylic acid derivatives using activating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) achieves >95% purity. For large-scale synthesis, continuous flow reactors improve yield (up to 99% in optimized conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
  • HRMS : Exact mass matching the molecular formula (C₁₃H₁₃FN₃O requires m/z 248.0941) .
  • SFC (Supercritical Fluid Chromatography) : Validates enantiopurity (>97% ee in chiral derivatives) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Screening : Agar diffusion tests against S. aureus, E. coli, and C. albicans (zone of inhibition >15 mm suggests activity) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM in breast cancer T47D cells indicates potency) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

  • Methodological Answer :

  • SAR Strategy : Synthesize analogs with halogens (F, Cl, Br) at the phenyl ring and test in apoptosis assays.
  • Key Finding : Fluorine enhances membrane permeability (logP reduction by 0.5 vs. chlorine), improving cytotoxicity in colorectal cancer HCT116 cells (IC₅₀: 4-F = 8.2 µM vs. 4-Cl = 12.5 µM) .
  • Table :
SubstituentIC₅₀ (µM, T47D)logP
4-F9.12.3
4-Cl14.72.8

Q. How can researchers resolve contradictions in reported biological activities (e.g., inactivity in certain cancer lines)?

  • Methodological Answer :

  • Mechanistic Profiling : Use RNA sequencing to identify differential gene expression in responsive (e.g., T47D) vs. non-responsive cell lines (e.g., A549).
  • Target Validation : Photoaffinity labeling (e.g., identifying TIP47 as a binding target in apoptosis) clarifies mechanism-driven selectivity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Model : MX-1 xenograft mice (breast cancer) for tumor growth inhibition studies.
  • Dosing : 20 mg/kg/day intraperitoneal, with HPLC-MS plasma analysis showing t₁/₂ = 4.2 hours and bioavailability = 38% .

Q. How can computational methods guide the optimization of this compound’s drug-likeness?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to IGF II receptor (TIP47). Prioritize analogs with stronger hydrogen bonds (e.g., pyrrolidine N-H···Glu145 interactions) .
  • ADMET Prediction : SwissADME predicts BBB permeability (BOILED-Egg model) and CYP450 inhibition risks .

Data Contradiction Analysis

Q. Why does this compound show variable activity across cancer cell lines despite structural similarity to active analogs?

  • Resolution Strategy :

  • Transcriptomic Analysis : Compare gene expression profiles (e.g., pro-apoptotic Bax/Bcl-2 ratios) in sensitive vs. resistant lines.
  • Metabolic Stability : Test liver microsome stability; resistant lines may overexpress CYP3A4, accelerating drug metabolism .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous conditions for cyclization (e.g., dry DMF under N₂) to avoid side reactions .
  • Bioassay Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.